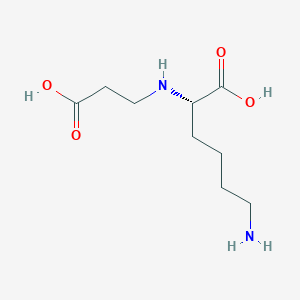

Carboxyethyllysine

Description

Contextualization of Advanced Glycation End-products (AGEs) in Biological Systems

Advanced Glycation End-products (AGEs) are a diverse group of molecules formed through a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids. researchgate.net This process, a normal consequence of metabolism, can be accelerated under conditions of high blood sugar (hyperglycemia). mdpi.com AGEs can also be introduced into the body through the consumption of processed foods. researchgate.netfrontiersin.orgresearchgate.net While the body has mechanisms to clear these compounds, their excessive accumulation can lead to detrimental effects. archivesofmedicalscience.com

The formation of AGEs involves several complex chemical pathways, including the Maillard reaction, and pathways involving reactive dicarbonyl compounds like glyoxal (B1671930) and methylglyoxal (B44143). researchgate.netfrontiersin.orgmdpi.comresearchgate.net These reactive intermediates are byproducts of various metabolic processes, including glycolysis and lipid peroxidation. researchgate.netfrontiersin.orgarchivesofmedicalscience.com The accumulation of AGEs is implicated in the pathophysiology of numerous diseases, including diabetes and its complications, cardiovascular disease, and neurodegenerative disorders such as Alzheimer's and Parkinson's disease. mdpi.comarchivesofmedicalscience.com The pathological effects of AGEs are often mediated through mechanisms like oxidative stress, chronic inflammation, and the cross-linking of proteins, which alters their structure and function. mdpi.comscispace.com

Nε-(1-Carboxyethyl)lysine (CEL) as a Key Glycoxidation Product and AGE

Nε-(1-Carboxyethyl)lysine (CEL) is a significant and well-characterized Advanced Glycation End-product. portlandpress.comnih.gov It is classified as a glycoxidation product because its formation involves both glycation and oxidation reactions. portlandpress.comspringernature.com Specifically, CEL is formed from the chemical reaction between methylglyoxal (MGO), a highly reactive dicarbonyl compound, and the lysine (B10760008) residues within proteins. mdpi.comarchivesofmedicalscience.comcaymanchem.com This reaction can occur with both free L-lysine and lysine residues that are part of a protein structure. mdpi.comresearchgate.net

The formation of CEL has been observed in various biological contexts. For instance, its levels increase with age in long-lived proteins, such as those found in the human lens. portlandpress.comnih.gov This accumulation suggests a role for CEL in the aging process of tissues. portlandpress.comnih.gov Furthermore, elevated levels of CEL are associated with pathological conditions. For example, increased concentrations of CEL have been found in the lens of diabetic patients with cataracts. caymanchem.com Studies have also demonstrated the formation of CEL in food products during thermal processing, indicating a dietary source of this AGE. frontiersin.orgresearchgate.net

Significance of CEL Research in Understanding Molecular and Cellular Processes

Research into Carboxyethyllysine (CEL) provides crucial insights into the molecular and cellular mechanisms underlying various physiological and pathological processes. The study of CEL, alongside its counterpart Nε-(carboxymethyl)lysine (CML), offers a window into the in vivo concentrations of reactive dicarbonyls like methylglyoxal and glyoxal, which are key precursors to AGE formation. portlandpress.com The ratio of CEL to CML can serve as an index of dicarbonyl metabolism and alterations in glutathione (B108866) homeostasis, a critical cellular antioxidant system. portlandpress.com

Elevated levels of CEL have been linked to a range of diseases, highlighting its role as a biomarker and potential pathogenic factor. For instance, increased CEL concentrations are observed in patients with psoriasis and multiple sclerosis. archivesofmedicalscience.commdpi.comnih.gov In the context of neurodegenerative diseases, research suggests that AGEs like CEL contribute to brain dysfunction. mdpi.comnih.gov Studies have shown that CEL can reduce glutamate (B1630785) uptake and the secretion of S100B, a protein involved in neuronal function, in hippocampal slices. caymanchem.comnih.gov This indicates a direct impact of CEL on brain cell function. Furthermore, the interaction of protein-bound CEL with the Receptor for Advanced Glycation End-products (RAGE) can trigger inflammatory responses and cellular damage, implicating CEL in the progression of diseases with an inflammatory component. scispace.comcaymanchem.com Understanding the biological activities of CEL is therefore essential for elucidating the complex interplay between metabolism, oxidative stress, and disease pathogenesis. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H18N2O4 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

(2S)-6-amino-2-(2-carboxyethylamino)hexanoic acid |

InChI |

InChI=1S/C9H18N2O4/c10-5-2-1-3-7(9(14)15)11-6-4-8(12)13/h7,11H,1-6,10H2,(H,12,13)(H,14,15)/t7-/m0/s1 |

InChI Key |

UENLDOJJKXLRJI-ZETCQYMHSA-N |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)NCCC(=O)O |

Canonical SMILES |

C(CCN)CC(C(=O)O)NCCC(=O)O |

Synonyms |

carboxyethyllysine N(6)-carboxyethyllysine |

Origin of Product |

United States |

Formation Pathways and Precursors of Carboxyethyllysine

Methylglyoxal-Mediated Formation of CEL

Methylglyoxal (B44143) (MG) is a highly reactive dicarbonyl compound that plays a central role in the formation of CEL. acs.orgresearchgate.net It is an unavoidable byproduct of several metabolic processes. acs.orgscispace.com

Methylglyoxal is a key precursor in the formation of various advanced glycation end products (AGEs), including CEL. acs.orgresearchgate.netresearchgate.net It readily reacts with the amino groups of lysine (B10760008) residues in proteins to form CEL. cwru.edufrontiersin.orgoup.com This non-enzymatic reaction leads to the modification of proteins, altering their structure and function. frontiersin.org The interaction between MG and lysine is a critical step in the development of cellular damage associated with the accumulation of AGEs. elifesciences.org

Methylglyoxal is primarily generated as a byproduct of glycolysis, specifically from the triosephosphate intermediates glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (B84403) (DHAP). acs.orgnih.govtandfonline.comwikipedia.org This formation is considered an unavoidable consequence of the Embden-Meyerhof pathway. acs.orgscispace.com The polyol pathway, which converts glucose to fructose, can also contribute to MG production. mdpi.comresearchgate.net Aldose reductase, the first enzyme in the polyol pathway, can act on glyceraldehyde to produce methylglyoxal. acs.org

The glycolytic pathway is the most significant endogenous source of methylglyoxal. nih.govdiabetesjournals.org During glycolysis, the non-enzymatic elimination of a phosphate group from the triosephosphates, G3P and DHAP, leads to the formation of MG. acs.orgnih.govtandfonline.comdiabetesjournals.org Another pathway involves the degradation of Amadori products, formed in the early stages of the Maillard reaction, to produce 3-deoxyglucosone (B13542) (3-DG). tandfonline.commdpi.comdfg.de This highly reactive dicarbonyl compound can then degrade further to form methylglyoxal, among other reactive species. mdpi.comdfg.de

Enzymatic Derivation of Methylglyoxal (e.g., Embden-Meyerhof and Polyol Pathways)

Maillard Reaction and CEL Formation

The Maillard reaction, a form of non-enzymatic browning, is a complex series of reactions between amino acids and reducing sugars that occurs during the heating or storage of food. dfg.demdpi.com This reaction is also a significant source of CEL. researchgate.net

The Maillard reaction progresses through early, intermediate, and advanced stages. mdpi.com In the advanced stage, a wide array of complex molecules, including AGEs, are formed. mdpi.comfrontiersin.org These AGEs, such as CEL, are the result of the degradation of early and intermediate products of the Maillard reaction. researchgate.netfrontiersin.orgnih.gov The formation of these compounds contributes to changes in the properties of food and can also occur endogenously. frontiersin.orgmdpi.com

The initial step of the Maillard reaction involves the condensation of a reducing sugar, such as glucose or fructose, with the free amino group of an amino acid, particularly the ε-amino group of lysine residues in proteins. dfg.demdpi.comnih.govresearchgate.net This reaction forms an unstable Schiff base, which then rearranges to form a more stable Amadori product. nih.govresearchgate.netlatu.org.uy These Amadori products can then undergo a series of further reactions, including dehydration and fragmentation, to generate highly reactive dicarbonyl compounds like methylglyoxal. researchgate.netdfg.denih.gov These dicarbonyls subsequently react with other amino acid residues to form various AGEs, including CEL. researchgate.netnih.gov

The Central Role of Intermediate Reactive Dicarbonyl Compounds

At the heart of CEL formation are highly reactive intermediate dicarbonyl compounds, most notably glyoxal (B1671930) (GO) and methylglyoxal (MGO) . These molecules are key precursors in the generation of AGEs. frontiersin.orgnih.govdergipark.org.tr The Maillard reaction, a non-enzymatic browning process, initiates with the condensation of a reducing sugar and an amino group, leading to the formation of Amadori products. frontiersin.orgnih.gov Subsequent dehydration and rearrangement of these products yield GO and MGO. frontiersin.orgnih.gov These dicarbonyls can then react with the ε-amino group of lysine residues in proteins to form CEL (from MGO) and its counterpart, Nε-(carboxymethyl)lysine (CML) (from GO). dergipark.org.trarchivesofmedicalscience.comarchivesofmedicalscience.com Methylglyoxal is noted to be more reactive than glyoxal in these processes. dergipark.org.tr

The formation of these reactive dicarbonyls is not limited to the Maillard reaction. They can also arise from the auto-oxidation of sugars and the peroxidation of lipids, creating multiple avenues for CEL generation. dergipark.org.trtandfonline.com

The Influence of Oxidative Stress on CEL Formation

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, plays a pivotal role in accelerating CEL formation. researchgate.netmdpi.com

Glycoxidation: A Hybrid Pathway

The term glycoxidation encapsulates the synergistic interplay between glycation and oxidation in the formation of AGEs like CEL. mdpi.com This process involves the oxidation of the initial products of the Maillard reaction, such as Schiff bases, which can lead to the generation of highly reactive dicarbonyl compounds and ultimately, CEL. mdpi.com The presence of oxidative conditions is a contributing factor to the formation of glycation substrates like glyoxal. mdpi.com

The Contribution of Reactive Oxygen Species (ROS)

Reactive oxygen species are a group of highly reactive molecules, including superoxide, hydrogen peroxide, and hydroxyl radicals, that can damage biomolecules like proteins, lipids, and DNA. researchgate.netnih.gov Oxidative stress, leading to an abundance of ROS, can catalyze the oxidation processes involved in AGE formation, thereby hastening the production of compounds like CEL. researchgate.net The interaction of AGEs with their receptors can also generate further ROS, creating a vicious cycle that promotes further AGE formation. researchgate.net

Formation from Lipid Oxidation Pathways

Lipid oxidation provides an alternative and significant pathway for the generation of CEL precursors. The peroxidation of polyunsaturated fatty acids results in the formation of hydroperoxides, which can then degrade to produce various oxidative products, including the dicarbonyl compounds glyoxal and methylglyoxal. tandfonline.comcirad.fr These dicarbonyls, originating from lipid breakdown, can then react with lysine residues to form CEL. frontiersin.org Studies have shown a correlation between lipid oxidation and the formation of CEL in food products, indicating that this pathway can be a significant contributor to its accumulation. researchgate.net However, some research suggests that the combined effect of lipid oxidation and the Maillard reaction may have a more pronounced effect on the formation of CML compared to CEL in certain food matrices. nih.gov

In Vitro Models for Studying CEL Formation Kinetics

To better understand the dynamics of CEL formation, researchers utilize various in vitro model systems that mimic biological or food processing conditions.

Protein-Glucose Model Systems

Model systems composed of proteins and glucose are frequently employed to investigate the kinetics of AGE formation. Studies using fish myofibrillar protein and glucose have demonstrated that heating promotes the formation of CEL. mdpi.comnih.gov The unfolding of the protein structure at higher temperatures, such as 98°C, can lead to a rapid increase in CEL levels. mdpi.comnih.gov Research on these models has also revealed a negative correlation between CEL formation and the total sulfhydryl content of the protein, suggesting that the formation of disulfide bonds during protein aggregation may promote CEL generation. mdpi.com

Similarly, myoglobin (B1173299) , another protein commonly used in these models, has been shown to undergo glycation in the presence of sugars, leading to the formation of AGEs. researchgate.netnih.gov The rate of myoglobin glycation and subsequent AGE formation can be influenced by the type of sugar present. researchgate.net These model systems provide valuable insights into the chemical changes and structural alterations that proteins undergo during the formation of CEL.

Effects of Thermal Processing on CEL Formation

Thermal processing of food is a significant contributor to the formation of Carboxyethyllysine (CEL), an advanced glycation end-product (AGE). The formation is primarily a result of the Maillard reaction, a non-enzymatic reaction between reducing sugars and the amino groups of amino acids, peptides, or proteins. rug.nlmdpi.com The dicarbonyl compound methylglyoxal (MGO), a key precursor for CEL, is generated during this reaction and subsequently reacts with the ε-amino group of lysine residues in proteins to form CEL. semanticscholar.orgahajournals.orgnih.gov

The extent of CEL formation is influenced by several factors, including the processing temperature, time, food matrix composition, and cooking method. frontiersin.orgphysiology.org Generally, higher temperatures and longer processing times lead to increased levels of AGEs. physiology.org For instance, studies on meat products have shown that methods like frying, broiling, and baking at high temperatures (177-232°C) significantly increase the content of AGEs compared to boiling or steaming. frontiersin.orgphysiology.org

In a study on Pacific oysters, various thermal processing methods were shown to increase CEL levels with extended processing time. semanticscholar.orgahajournals.org Sterilizing in oil at 121°C resulted in a substantial increase in related AGEs. semanticscholar.orgahajournals.org Similarly, commercial sterilization of ground pork at 121°C for 10 to 30 minutes led to significant, time-dependent increases in CEL content. acs.org Research on chicken breast demonstrated that while boiling, deep-frying, and roasting all promoted the formation of AGEs, the specific mechanisms and the balance between CEL and a related compound, Nε-(carboxymethyl)lysine (CML), varied with the method. frontiersin.org For example, in deep-fried and boiled chicken, both protein and lipid oxidation were found to promote AGE formation. frontiersin.org

The composition of the food, particularly its fat, protein, and moisture content, also plays a crucial role. semanticscholar.orgphysiology.org Foods with high protein and fat content tend to form higher levels of AGEs during cooking. ahajournals.org Conversely, higher moisture content can limit AGE formation. semanticscholar.orgahajournals.org In the context of plant-based meat analogues, extrusion processing was found to promote CEL formation. nih.gov Elevated barrel temperatures during extrusion promoted CEL accumulation, while an increase in moisture content led to a decrease in CEL. nih.gov

| Food Product | Processing Method | Key Findings on CEL Formation | Reference |

|---|---|---|---|

| Pork, Beef, Chicken | Sterilization (121°C for 10 min) | Caused a 0.6- to 3.6-fold increase in CEL levels. | semanticscholar.orgahajournals.org |

| Pacific Oyster | Steaming, Boiling, Sous Vide, Sterilizing | CEL levels increased with processing time across all methods. Sous vide treatment at 70°C for 15 min was effective in controlling CEL formation. | semanticscholar.orgahajournals.org |

| Chicken Breast | Boiling, Deep-frying, Roast | All methods increased AGEs. Deep-frying and roasting showed different regularities for CEL formation compared to the related CML. | frontiersin.org |

| Pork (Ground) | Commercial Sterilization (121°C for 10-30 min) | CEL levels significantly increased from 9.36 mg/kg protein (raw) to 101.95 mg/kg after 30 min. | acs.org |

| Plant-Based Meat Analogues | Extrusion | Elevated temperatures promoted CEL accumulation, while higher moisture content decreased it. | nih.gov |

CEL Formation in Specific Biological Matrices and Research Models

In Vitro Adipogenesis Models

In vitro models of adipogenesis, the process by which preadipocytes differentiate into mature fat cells (adipocytes), are crucial for studying obesity and metabolic diseases. plos.org Common models include the murine 3T3-L1 preadipocyte cell line. oncotarget.comelifesciences.org The formation of AGEs, including CEL, is relevant in this context as obesity is associated with increased levels of the CEL precursor, methylglyoxal (MGO). figshare.com

Studies using these models have shown that the machinery for CEL formation is present and active. MGO can be formed from metabolic pathways like glycolysis and lipid metabolism that are active during adipogenesis. figshare.com Research has demonstrated that during the differentiation of adipocytes in culture, there is an associated increase in the endogenous formation of the related AGE, Nε-(carboxymethyl)lysine (CML). nih.gov This suggests that as preadipocytes accumulate lipids and differentiate, the precursors and conditions for forming AGEs like CEL become more prevalent. nih.gov

The introduction of AGEs to these cell cultures can influence the differentiation process itself. While some studies show that a mixture of AGEs can inhibit the differentiation of 3T3-L1 preadipocytes researchgate.net, others suggest that specific AGEs might promote it. For instance, one study found that AGEs could accelerate lipid droplet formation in 3T3-L1 cells. Another investigation revealed that treating 3T3-L1 cells with MGO stimulated adipogenesis. This indicates that the presence of CEL precursors can directly impact the development of fat cells.

Human Lens Proteins in Aging Studies

The human lens is a long-lived tissue where proteins are not replaced, making them susceptible to accumulating damage over a lifetime. One of the key age-related modifications is the formation of AGEs. Nε-(Carboxyethyl)lysine has been identified as a major AGE that accumulates in human lens proteins with age.

The formation of CEL in the lens is primarily driven by the reaction of lens proteins with MGO. MGO itself can be formed from several sources, including the breakdown of glucose and the oxidation of ascorbate (B8700270) (Vitamin C). Research has shown a clear correlation where the concentration of CEL in lens proteins increases in parallel with age. This accumulation of CEL, along with other AGEs, is implicated in the development of age-related nuclear cataracts. The modification of lens crystallin proteins by CEL and other AGEs can lead to protein cross-linking, aggregation, and changes in color, ultimately contributing to the loss of lens transparency. A study using a humanized mouse model that accumulates high levels of Vitamin C in the lens showed that this led to increased formation of the methylglyoxal-derived CEL, further supporting the role of these pathways in lens aging.

Bacterially Mediated CEL Formation

The interaction between bacteria and AGEs is a complex area of study, particularly within the human gut microbiome. While direct synthesis or formation of CEL by bacteria is not well-documented, research has shed light on the ability of certain intestinal bacteria to metabolize these compounds.

A study investigating the fate of dietary AGEs in the colon found that gut microbiota can degrade Nε-(carboxymethyl)lysine (CML), a compound structurally similar to CEL. Using fecal microbiota in an anaerobic growth medium containing CML, the study identified specific bacteria capable of metabolizing it. The abundance of bacteria from the genera Oscillibacter and Cloacibacillus, specifically Cloacibacillus evryensis, increased in cultures that successfully degraded CML. Further analysis of a pure culture of C. evryensis confirmed its ability to break down CML into smaller metabolites, such as carboxymethylated biogenic amines and carboxylic acids. This suggests that specific members of the human intestinal microbiota have enzymatic pathways to process lysine-based AGEs arriving from the diet, potentially modifying their biological impact.

Molecular Mechanisms of Carboxyethyllysine Mediated Protein Modification

Lysine (B10760008) Residue Derivatization by Carboxyethylation

Nε-(Carboxyethyl)lysine (CEL) is a stable, non-enzymatic chemical modification of protein lysine residues, categorized as an advanced glycation end-product (AGE). capes.gov.br Its formation, or derivatization, on the lysine side chain is a multi-step process primarily involving reactive dicarbonyl compounds, most notably methylglyoxal (B44143) (MGO). acs.orgfrontiersin.org MGO is a highly reactive α-dicarbonyl compound that can be generated endogenously through several metabolic pathways, including the degradation of triose phosphate (B84403) intermediates in glycolysis. sc.edursc.org

The derivatization process begins when the ε-amino group of a lysine residue within a protein attacks one of the carbonyl groups of MGO. mdpi.com This reaction forms a Schiff base, which is an unstable intermediate. Following its formation, the Schiff base can undergo a series of rearrangements and subsequent oxidation reactions to yield the stable CEL adduct. nih.gov This process effectively attaches a carboxyethyl group to the nitrogen of the lysine side chain. nih.gov The formation of CEL is one of several possible outcomes when proteins react with MGO, alongside other modifications and cross-links. acs.orgsc.edu Studies have identified CEL on specific lysine residues in various proteins, such as Lys-87 and Lys-133 in myoglobin (B1173299) modified by MGO. nih.gov This non-enzymatic and often spontaneous modification alters the chemical properties of the lysine residue, introducing a new acidic group and changing the local charge and structure of the protein. pnas.org

Impact of Carboxyethyllysine on Protein Structural Conformation

The modification of lysine residues to this compound can induce significant changes in the secondary and tertiary structures of proteins. A common observation is the alteration of α-helical content. For instance, in studies involving myoglobin modified by methylglyoxal (MG), far-UV circular dichroism (CD) revealed a time-dependent decrease in the native α-helical content of the protein. nih.gov Similarly, research on fish myofibrillar proteins showed that heating in the presence of glucose led to changes in secondary structure, although the correlation with CEL formation was weak. nih.gov In the case of α-synuclein (αS), a protein that is intrinsically disordered in its monomeric form, the formation of CEL did not induce a folded, α-helical structure. rsc.org Instead, it promoted a more extended conformation. rsc.orgrsc.org

Surface hydrophobicity, a key aspect of tertiary structure, is also frequently affected. Glycation of proteins often leads to the unfolding of their structure, exposing non-polar amino acids that were previously buried in the protein's core. mdpi.com This exposure results in an increase in surface hydrophobicity. mdpi.comfao.org Studies on myoglobin and myofibrillar proteins have shown that modification leading to CEL formation is associated with an increase in surface hydrophobicity. nih.govnih.gov However, the relationship is not always linear; excessive modification or intense heating can sometimes lead to re-aggregation and a subsequent decrease in measured surface hydrophobicity. mdpi.com In the specific case of αS modified to αS-CEL, the molecule adopts a more extended conformation, which impacts its hydrodynamic properties and tertiary contacts. rsc.org

Table 1: Impact of this compound (CEL) Modification on Protein Structural Parameters

| Protein | Modifying Agent / Condition | Observed Change in α-Helical Content | Observed Change in Surface Hydrophobicity | Reference |

|---|---|---|---|---|

| Myoglobin | Methylglyoxal (MG) | Decrease | Increase | nih.gov |

| Fish Myofibrillar Protein | Glucose / Heat | Weak correlation with changes | Positive correlation | nih.gov |

| Chicken Protein | Heat Treatment | Altered during cooking | Increase | mdpi.com |

This compound modification has a significant, though complex, influence on the aggregation propensity of proteins, a process central to several neurodegenerative diseases. nih.gov The impact of CEL has been extensively studied using α-synuclein (αS), the primary component of Lewy bodies in Parkinson's disease. rsc.orgnih.gov αS in Lewy bodies is often found to contain post-translational modifications, including those from advanced glycation. rsc.orgnih.gov

Contrary to what might be expected, the homogeneous glycation of αS with CEL was found to inhibit the aggregation of the protein into amyloid fibrils. rsc.orgnih.gov This modification, however, did not enable the disassembly of pre-existing αS amyloid fibrils. nih.gov This suggests that the CEL found on Lewy bodies is likely formed after the initial aggregation event has already occurred. rsc.orgnih.gov

The mechanism behind this inhibition of aggregation lies in the conformational changes induced by CEL. The modification leads to a more extended conformation of the αS N-terminal domain. rsc.orgnih.gov This is a result of the loss of transient long-range contacts between the N-terminus and the C-terminus of the protein. rsc.orgnih.gov This extended state and increased conformational heterogeneity appear to be less prone to self-assembly into the β-sheet-rich structures that characterize amyloid fibrils. rsc.orgnih.gov Biophysical measurements confirm this expansion; the hydrodynamic radius (Rh) and radius of gyration (Rg) are both larger for CEL-modified αS (αS-CEL) compared to the native protein. rsc.org

Table 2: Effect of CEL Modification on the Hydrodynamic Properties of α-Synuclein (αS)

| Protein Form | Technique | Measured Parameter | Value | Reference |

|---|---|---|---|---|

| Native αS | Dynamic Light Scattering (DLS) | Hydrodynamic Radius (Rh) | ~2.06 nm | rsc.org |

| αS-CEL | Dynamic Light Scattering (DLS) | Hydrodynamic Radius (Rh) | ~2.80 nm | rsc.org |

| Native αS | Small-Angle X-ray Scattering (SAXS) | Radius of Gyration (Rg) | 3.33 ± 0.05 nm | rsc.org |

Alterations in Secondary and Tertiary Protein Structures (e.g., Alpha-helical content, Surface Hydrophobicity)

Effects on Protein Functionality in Model Systems

The derivatization of lysine residues to this compound can modulate the function of enzymes. An early study on carbonyl reductase/NADP+-dependent prostaglandin (B15479496) dehydrogenase from human placenta identified two forms of the enzyme, one of which was modified with CEL at Lys-238. nih.govpnas.org In this specific instance, the CEL-modified form was found to be indistinguishable from the unmodified form in terms of enzymatic activity and specificity. nih.gov However, the modification did render the protein more acidic. nih.gov

In other systems, CEL modification has been shown to have more direct effects on enzyme activity. The glycation of proteins by methylglyoxal, which leads to CEL formation, can result in a loss of enzymatic activity. dfg.de For example, elevated levels of reactive carbonyl species, the precursors to CEL, can cause a decrease in the enzymatic activity of aldo-keto reductases. rsc.org The impact of CEL on enzyme function likely depends on the location of the modified lysine residue. If the modification occurs within or near the active site, it can directly interfere with substrate binding or catalysis. If it occurs elsewhere, it may alter the enzyme's conformation, stability, or interaction with regulatory molecules, indirectly affecting its activity. nih.gov

While CEL itself is a non-cross-linking AGE, its formation is part of the broader Maillard reaction, which also generates protein cross-links. sc.eduacs.org The precursors of CEL, such as methylglyoxal, can also react with two lysine residues to form cross-linked structures like the methylglyoxal-lysine dimer (MOLD). sc.eduresearchgate.net The presence of CEL in tissues often increases with age and is associated with the accumulation of other AGEs and cross-links that alter tissue properties. sc.eduresearchgate.net

In structural proteins like collagen, the accumulation of AGEs, including CEL, contributes to changes in the mechanical properties of tissues. acs.org For example, CEL has been shown to reduce the digestibility of collagen. acs.org It is also thought that non-cross-linking adducts like CEL may occupy sites where healthy enzymatic cross-links would normally form, thereby disrupting the proper assembly and stability of collagen fibrils. acs.org This disruption can diminish the viscoelasticity and stability of tissues. acs.org The accumulation of AGEs is a key factor in the stiffening of the extracellular matrix and the age-related decline in the function of tissues such as skin and bone. researchgate.netarxiv.org

Table 3: List of Compound Names

| Compound Name | Abbreviation |

|---|---|

| Nε-(Carboxyethyl)lysine | CEL |

| Nε-(Carboxymethyl)lysine | CML |

| Alpha-synuclein | αS |

| Methylglyoxal | MGO |

| Glyoxal (B1671930) | GO |

| Methylglyoxal-lysine dimer | MOLD |

| Glyoxal-lysine dimer | GOLD |

| 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide | EDC |

| N-hydroxysuccinimide | NHS |

| 2,2'-azobis (2-methylpropionamidine) dihydrochloride | AAPH |

| Trichloroacetic acid | TCA |

| o-phenylenediamine | |

| Perchloric acid | |

| 9-fluorenylmethyl chloroformate | FMOC-Cl |

| N-acetyl-L-hydroxyproline | NAHP |

| Argpyrimidine | |

| Hydroimidazolone | MG-H1 |

| Pentosidine | |

| Pyrraline | |

| 3-deoxyglucosone (B13542) | |

| N-ε-fructoselysin | |

| 5-hydroxymethylfurfural | |

| Acrylamide | |

| Taxifolin | Tax |

| Quercetin | Que |

| Catechin | Cat |

| Luteolin | Lute |

| Glutathione (B108866) |

Cellular and Molecular Interactions of Carboxyethyllysine

Receptor for Advanced Glycation End-products (RAGE) Interactions

CEL as a Ligand for RAGE

Nε-Carboxyethyllysine (CEL), a prominent advanced glycation end-product (AGE), is recognized as a key ligand for the Receptor for Advanced Glycation End-products (RAGE). mdpi.comgenome.jp RAGE is a multi-ligand cell surface receptor belonging to the immunoglobulin superfamily that plays a crucial role in inflammatory and immune responses. researchgate.netnih.gov The binding of ligands such as CEL to RAGE is a critical step in initiating a cascade of intracellular signaling events. researchgate.netahajournals.org

CEL is found in human tissues and blood plasma and specifically binds to the V-domain of the RAGE receptor. mdpi.com While some studies initially suggested that single amino acid modifications like CEL might not bind to RAGE, further research has established that CEL-modified proteins do engage with cellular RAGE. nih.govresearchgate.net The interaction between CEL and RAGE is a pivotal component of the pathological effects associated with the accumulation of AGEs in various chronic diseases. mdpi.comfrontiersin.org

The binding of various AGEs, including CEL, to RAGE is not a simple one-to-one interaction. It is believed that RAGE exists as a constitutive oligomer at the cell surface, which is important for recognizing patterns of AGE-modified proteins. nih.gov This pattern-recognition function allows RAGE to bind a diverse array of ligands, contributing to its role in cellular stress and inflammation. nih.gov

RAGE-Mediated Intracellular Signaling Pathways (e.g., NF-κB Activation)

The engagement of CEL with RAGE triggers a complex network of intracellular signaling pathways, with the activation of Nuclear Factor-kappa B (NF-κB) being a central and well-documented outcome. genome.jpahajournals.org Upon ligand binding, RAGE activates multiple signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (such as p38 MAPK and ERK1/2), Janus kinase/signal transducer and activator of transcription (JAK/STAT), and phosphoinositide 3-kinase (PI3K)/Akt pathways. mdpi.comresearchgate.netmdpi.com

These initial signaling events converge on the activation of NF-κB, a key transcription factor that regulates the expression of numerous genes involved in inflammation. genome.jpresearchgate.net The activation of NF-κB is a critical step that links the initial CEL-RAGE interaction at the cell surface to changes in gene expression within the nucleus. ahajournals.org This activation can also be mediated through the generation of reactive oxygen species (ROS) by NADPH oxidase, which is another pathway stimulated by RAGE signaling. mdpi.com

The cytoplasmic domain of RAGE is essential for transducing these signals. It interacts with adaptor proteins like diaphanous-1 (mDia1), which in turn can activate small GTPases such as Rac1 and Cdc42, further contributing to the activation of NF-κB. mdpi.commdpi.com

Modulation of Gene Expression via the RAGE-CEL Axis

The activation of intracellular signaling pathways, particularly NF-κB, by the CEL-RAGE axis directly leads to the modulation of gene expression. ahajournals.org Activated NF-κB translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, thereby initiating their transcription. genome.jp

A primary consequence of this is the upregulation of pro-inflammatory genes. ahajournals.org This includes the expression of various cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators of the inflammatory response. genome.jpresearchgate.net Additionally, the expression of adhesion molecules like vascular cell adhesion molecule-1 (VCAM-1) and genes related to atherosclerosis, such as tissue factor and vascular endothelial growth factor (VEGF), are also promoted. genome.jp

Interestingly, a positive feedback loop exists where the activation of RAGE by its ligands, including CEL, can lead to the upregulation of RAGE expression itself. genome.jpahajournals.org This creates a self-perpetuating cycle of inflammation, as increased RAGE expression makes the cell more sensitive to the pro-inflammatory effects of CEL and other AGEs. nih.gov

Role of Soluble RAGE (sRAGE) as a Ligand Scavenger

Soluble RAGE (sRAGE) is a circulating form of the receptor that lacks the transmembrane and cytoplasmic domains. researchgate.net It is produced either through alternative splicing of the RAGE mRNA or by the proteolytic cleavage of the full-length receptor from the cell surface. nih.gov

A key function of sRAGE is to act as a decoy receptor or ligand scavenger. nih.govresearchgate.net By binding to circulating ligands like CEL, sRAGE prevents them from interacting with cell-surface RAGE. nih.govnih.gov This competitive inhibition helps to neutralize the pro-inflammatory signals that would otherwise be initiated by the CEL-RAGE interaction. researchgate.net

Administration of sRAGE in animal models has been shown to mitigate some of the pathological effects mediated by RAGE. nih.gov For instance, in diabetic mice, sRAGE treatment has been observed to reduce atherosclerosis and decrease the levels of key inflammatory cytokines like TNF-α and IL-1β. nih.gov Therefore, sRAGE is considered to have a protective, anti-inflammatory role by sequestering AGEs and other RAGE ligands, thereby dampening the inflammatory cascade. nih.gov

Carboxyethyllysine and Cellular Processes in In Vitro and Animal Models

Pro-inflammatory Responses and Cytokine Release Induction

In both laboratory (in vitro) and animal (in vivo) studies, this compound (CEL) has been demonstrated to induce pro-inflammatory responses, primarily through its interaction with the Receptor for Advanced Glycation End-products (RAGE). mdpi.comahajournals.org This interaction triggers a signaling cascade that results in the release of various pro-inflammatory cytokines. genome.jpfrontiersin.org

In vitro studies using different cell types have shown that exposure to CEL-modified proteins leads to the upregulation and secretion of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.netahajournals.org For example, in human adipocytes, the activation of the CEL-RAGE axis resulted in a dysregulated expression of both pro- and anti-inflammatory cytokines. ahajournals.org Similarly, in human monocytic THP-1 cells, AGEs have been shown to induce the expression of pro-inflammatory cytokines. d-nb.info

Animal models have further substantiated these findings. In a mouse model of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, increased levels of AGEs in the spinal cord were associated with inflammation. mdpi.com The interaction of AGEs with RAGE leads to NF-κB activation and the subsequent production of pro-inflammatory cytokines. mdpi.com Furthermore, studies in diabetic animal models have shown that the AGE-RAGE interaction contributes to vascular inflammation and the expression of pro-inflammatory cytokines in the kidney. nih.gov The administration of soluble RAGE (sRAGE), which acts as a decoy for ligands like CEL, has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-1β in these models. nih.gov

The induction of these pro-inflammatory cytokines by CEL contributes to a state of chronic, low-grade inflammation, which is a hallmark of many chronic diseases associated with AGE accumulation. frontiersin.org

Table 1: Effects of this compound (CEL) on Inflammatory Cytokine Release

| Model System | Cell/Tissue Type | Observed Effect | Key Cytokines Involved | Reference |

| In Vitro | Human Adipocytes | Dysregulated expression of pro- and anti-inflammatory cytokines | IL-6 | ahajournals.org |

| In Vitro | Human Monocytic THP-1 cells | Upregulation of pro-inflammatory cytokines | Not specified | d-nb.info |

| Animal Model | Diabetic Mice | Increased vascular inflammation and cytokine expression in the kidney | TNF-α, IL-1β | nih.gov |

| Animal Model | Experimental Autoimmune Encephalomyelitis (EAE) Mice | Neuroinflammation and pro-inflammatory cytokine production in the spinal cord | Not specified | mdpi.com |

Induction of Oxidative Stress and Reactive Oxygen Species Production

This compound is a known inducer of oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. archivesofmedicalscience.comarchivesofmedicalscience.commdpi.com The interaction of CEL with the Receptor for Advanced Glycation End products (RAGE) is a primary mechanism through which it exerts its pro-oxidant effects. mdpi.commdpi.com

Binding of CEL and other AGEs to RAGE activates signaling cascades that lead to the production of ROS. mdpi.commdpi.com This interaction can trigger NADPH oxidases, enzymes dedicated to generating ROS, and affect mitochondrial function, further amplifying oxidative stress. mdpi.com The resulting increase in intracellular ROS, including hydrogen peroxide and superoxide, contributes to cellular damage and the progression of various diseases. mdpi.commdpi.com This AGE-RAGE-mediated ROS production creates a vicious cycle, as oxidative stress itself can accelerate the formation of more AGEs. mdpi.com

Studies have shown that exposure to Nε-(carboxymethyl)lysine (CML), a structurally similar AGE, leads to a significant increase in intracellular ROS in human pancreatic beta cells. nih.gov This process is linked to the activation of inflammatory pathways and can render cells more vulnerable to subsequent oxidative damage. nih.gov While direct studies on CEL's effect on specific ROS levels in all cell types are ongoing, the established role of the AGE-RAGE axis strongly supports its function as a potent inducer of oxidative stress. mdpi.commdpi.com

Impact on Endothelial Progenitor Cell Proliferation in Uremic Models

In the context of uremia, a condition characterized by the accumulation of toxins in the blood due to chronic kidney disease (CKD), CEL is considered a potential uremic toxin. nih.govnih.gov Patients with CKD have an elevated risk of cardiovascular disease, partly due to endothelial dysfunction. nih.govnih.govcapes.gov.br Endothelial progenitor cells (EPCs) are crucial for repairing and maintaining the integrity of the endothelium. nih.govphysiology.org

Research on the effects of CEL on EPCs in uremic models has yielded specific findings. Studies have shown that while CEL can have anti-proliferative effects on EPCs, at concentrations typically found in CKD patients, it does not appear to significantly impair their migration or tube formation capabilities. nih.govnih.gov Furthermore, CEL at these uremic concentrations did not induce apoptosis (programmed cell death) in EPCs. nih.govnih.gov

Table 1: Effect of this compound (CEL) on Endothelial Progenitor Cells (EPCs) in Uremic Models

| Parameter | Observed Effect of CEL at Uremic Concentrations | Associated Molecular Change | Reference |

|---|---|---|---|

| Proliferation | Anti-proliferative | Decreased phosphorylation of MAPKs | nih.govnih.gov |

| Migration | No observable impairment | Not Applicable | nih.govnih.gov |

| Tube Formation | No observable impairment | Not Applicable | nih.govnih.gov |

| Apoptosis | Not induced | Not Applicable | nih.govnih.gov |

Neuronal Cell Death and Neurodegeneration in Model Systems (e.g., Multiple Sclerosis, Parkinson's Disease Models)

The accumulation of AGEs, including CEL, is implicated in the pathology of several neurodegenerative diseases. archivesofmedicalscience.commdpi.com In conditions like multiple sclerosis (MS) and Parkinson's disease (PD), CEL contributes to neuronal damage through various mechanisms. archivesofmedicalscience.comfrontiersin.org

In the context of MS, an autoimmune disease characterized by demyelination and neurodegeneration, elevated levels of CEL have been observed in patients. archivesofmedicalscience.comnih.govresearchgate.net AGEs can directly induce neuronal cell death and promote inflammation by activating microglia and astrocytes via the RAGE receptor. archivesofmedicalscience.comnih.gov This can exacerbate the demyelination process and contribute to the neurodegenerative aspects of the disease. archivesofmedicalscience.comarchivesofmedicalscience.com Studies suggest that higher levels of CEL may correlate with disease activity in MS. nih.gov

In Parkinson's disease, a neurodegenerative disorder affecting motor function, AGEs are believed to promote the aggregation of α-synuclein, a key protein component of Lewy bodies, the pathological hallmark of the disease. mdpi.comresearchgate.net The glycation of α-synuclein by compounds like CEL can enhance its propensity to form toxic aggregates, contributing to the death of dopaminergic neurons. researchgate.netrsc.org The interaction between AGEs and RAGE in the brain also fuels oxidative stress and inflammation, further driving the neurodegenerative process in PD. mdpi.comfrontiersin.org

Table 2: Role of this compound (CEL) in Neurodegenerative Disease Models

| Disease Model | Proposed Mechanism of CEL-induced Damage | Key Cellular/Molecular Events | Reference |

|---|---|---|---|

| Multiple Sclerosis (MS) | Induction of inflammation and direct neurotoxicity | Activation of microglia and astrocytes via RAGE, demyelination, neuronal cell death | archivesofmedicalscience.comarchivesofmedicalscience.comnih.gov |

| Parkinson's Disease (PD) | Promotion of α-synuclein aggregation | Glycation of α-synuclein, formation of Lewy bodies, dopaminergic neuron death | mdpi.comresearchgate.netrsc.org |

Regulation of Macrophage Autophagy via RAGE/LKB1/AMPK1/SIRT1 Pathway in Disease Models

Recent research has uncovered a specific pathway through which CEL influences macrophage function, particularly in the context of atherosclerosis, a chronic inflammatory disease of the arteries. researchgate.netnih.govkab.ac.ug Macrophage autophagy, a cellular process for degrading and recycling cellular components, is crucial for maintaining plaque stability in atherosclerosis. researchgate.netnih.govkab.ac.ug

Studies have shown that elevated levels of CEL can disrupt macrophage autophagy, leading to increased plaque instability, especially in diabetic conditions. researchgate.netnih.govkab.ac.ug This effect is mediated through the RAGE/LKB1/AMPK1/SIRT1 signaling pathway. researchgate.netnih.govkab.ac.ug

The binding of CEL to RAGE on macrophages initiates a signaling cascade that perturbs the activity of Liver Kinase B1 (LKB1), AMP-activated Protein Kinase 1 (AMPK1), and Sirtuin 1 (SIRT1). researchgate.netnih.govkab.ac.ug This disruption ultimately impairs autophagy. researchgate.netnih.govkab.ac.ug A key downstream event is the regulation of Zinc Finger with KRAB and SCAN Domains 3 (ZKSCAN3) acetylation by SIRT1, which further controls autophagic activity. researchgate.netnih.govkab.ac.ug By impairing this critical pathway, CEL contributes to the progression of atherosclerosis, highlighting a novel mechanism of its pathological action. researchgate.netnih.govkab.ac.ug

Analytical Methodologies for Carboxyethyllysine Quantification and Detection in Research

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) offers powerful tools for the structural characterization and quantification of advanced glycation end products (AGEs) like CEL. nih.gov These methods can be applied to analyze individual glycated amino acids, peptides, and proteins, making them invaluable for both medical diagnostics and food quality control. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its high-resolution counterpart, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), are premier techniques for the analysis of CEL. researcher.lifersc.orgresearchgate.net These methods involve separating CEL from other sample components using liquid chromatography before it is introduced into the mass spectrometer for detection and quantification. researcher.lifersc.orgresearchgate.net The use of UPLC can provide faster analysis times and improved resolution compared to conventional HPLC. researcher.lifersc.orgresearchgate.netmdpi.com A key advantage of LC-MS/MS is its ability to overcome the limitations and potential interferences associated with other methods like ELISA. nih.govresearchgate.net

The sample preparation for LC-MS/MS analysis of protein-bound CEL typically involves several steps: chemical reduction to prevent further AGE formation, protein denaturation and precipitation, and acid hydrolysis to liberate the CEL from the protein backbone. nih.govcapes.gov.brresearchgate.net

Stable-isotope-dilution mass spectrometry (IDMS) is a highly accurate method for quantifying CEL. capes.gov.brresearchgate.netdntb.gov.uaoup.com This technique involves adding a known amount of a stable isotope-labeled version of CEL (e.g., deuterated CEL, CEL-d4) to the sample as an internal standard before sample processing. capes.gov.brresearchgate.netdntb.gov.uaoup.com Because the internal standard has nearly identical chemical and physical properties to the native CEL, it experiences similar losses during sample preparation and ionization suppression in the mass spectrometer. capes.gov.brresearchgate.netdntb.gov.uaoup.com By measuring the ratio of the signal from the native CEL to the signal from the isotope-labeled internal standard, highly accurate and precise quantification can be achieved. capes.gov.brresearchgate.netdntb.gov.uaoup.commdpi.com This method is considered robust and suitable for analyzing CEL in complex biological matrices like plasma proteins. capes.gov.brresearchgate.netdntb.gov.uaoup.com

High-Resolution Accurate Mass (HRAM) Orbitrap mass spectrometry is an increasingly utilized technique for the absolute quantification of ions, including AGEs like carboxymethyl lysine (B10760008) (CML), a compound structurally similar to CEL. nih.goved.ac.ukresearchgate.netnih.gov HRAM MS provides excellent ion selectivity due to its superior mass accuracy, which is typically below 3 parts per million (ppm). nih.goved.ac.uk A significant advantage of HRAM MS is that it is often run in full-scan mode, allowing for the detection of all ionized compounds in a sample. nih.goved.ac.uk This enables retrospective data analysis to investigate other potential biomarkers without needing to re-run the samples. nih.gov While many published methods focus on CML, the principles are directly applicable to CEL analysis, offering a powerful tool for biomarker discovery and quantification. nih.goved.ac.ukresearchgate.netnih.gov

Effective chromatographic separation is critical for accurate CEL quantification, especially in complex matrices. Since CEL is a polar compound, it can be challenging to retain and separate on standard reversed-phase columns like C18. nih.govmdpi.com To overcome this, several strategies are employed:

Ion-Pairing Agents: Nonafluoropentanoic acid (NFPA) is an ion-pairing agent that can be added to the mobile phase. nih.govcapes.gov.brresearchgate.netdntb.gov.uaoup.comnih.gov NFPA has a long hydrophobic chain that interacts with the reversed-phase column, while its acidic head group pairs with the positively charged CEL, improving its retention and peak shape. nih.govresearchgate.net However, the low pH of mobile phases containing NFPA can potentially degrade the column over time. amazonaws.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for separating polar compounds like CEL. nih.govamazonaws.commdpi.comresearchgate.net HILIC columns, such as those with zwitterionic or silica-based stationary phases, use a mobile phase with a high concentration of organic solvent and a small amount of water to achieve retention. nih.govmdpi.comresearchgate.net This technique avoids the need for ion-pairing agents like NFPA. amazonaws.com For instance, a CORTECS HILIC UPLC column has been successfully used for the separation of CEL. researchgate.net

Tandem mass spectrometers are typically operated in Multiple Reaction Monitoring (MRM) mode for CEL quantification. mdpi.comcapes.gov.brresearchgate.netnih.govresearchgate.netusercontent.one MRM is a highly selective and sensitive detection method. In MRM, the first quadrupole of the mass spectrometer is set to select the precursor ion (the protonated CEL molecule), which is then fragmented in a collision cell. The third quadrupole is then set to monitor for a specific product ion that is characteristic of CEL. This process of selecting a specific precursor-to-product ion transition significantly reduces background noise and increases the specificity of the analysis. capes.gov.brresearchgate.net

For CEL, the protonated molecule [M+H]+ has a mass-to-charge ratio (m/z) of 219.1. capes.gov.brresearchgate.net Upon fragmentation, a common and abundant product ion is observed at m/z 84.1. capes.gov.brresearchgate.netmdpi.comresearchgate.net Therefore, the MRM transition of 219.1 → 84.1 is frequently used for CEL quantification. For the deuterated internal standard (CEL-d4), the transition is typically 223.1 → 88.1. capes.gov.brresearchgate.net

Table 1: Example MRM Transitions for Carboxyethyllysine (CEL) and its Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |

| This compound (CEL) | 219.1 | 84.1 | capes.gov.br, researchgate.net |

| This compound-d4 (CEL-d4) | 223.1 | 88.1 | capes.gov.br, researchgate.net |

| This compound (CEL) | 219.0 | 156.0 | usercontent.one |

| This compound-d4 (CEL-d4) | 289.0 | 160.0 | usercontent.one |

| This compound (CEL) | 219 | 130.15 | researchgate.net |

| This compound (CEL) | 219 | 84.10 | researchgate.net |

This table presents a selection of reported MRM transitions and is not exhaustive.

The performance of analytical methods for CEL is characterized by several key parameters, including the lower limit of quantification (LLOQ), the range over which the method is linear, and the precision (typically reported as the coefficient of variation, CV). These parameters vary depending on the specific methodology, instrumentation, and sample matrix.

Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration of CEL that can be reliably quantified with acceptable accuracy and precision. Reported LLOQs for CEL range from as low as 0.02 µmol/L in human plasma to 0.41-5.0 µg/kg in food and other matrices. mdpi.comcapes.gov.brresearchgate.netmdpi.comresearchgate.net

Linearity: Analytical methods for CEL typically demonstrate excellent linearity over a wide range of concentrations, with correlation coefficients (R²) often exceeding 0.99. mdpi.commdpi.comresearchgate.netusercontent.oneacs.org This indicates a strong and reliable relationship between the measured signal and the concentration of CEL.

Precision: The precision of a method is a measure of the random error and is usually expressed as the relative standard deviation or coefficient of variation (%CV). For CEL analysis, within-day (intra-day) and between-day (inter-day) precision are typically evaluated. Reported CVs are generally below 15%, which is a common target for bioanalytical methods, indicating good reproducibility. researchgate.netcapes.gov.brresearchgate.netusercontent.onenih.gov

Table 2: Performance Characteristics of Selected LC-MS/MS Methods for this compound (CEL) Quantification

| Method | Matrix | LLOQ | Linearity Range | Precision (%CV) | Reference(s) |

| ID-LC-MS/MS | Human Plasma | 0.02 µmol/L | Not Specified | <8.2% (within-day), <9.0% (between-day) | capes.gov.br, researchgate.net |

| GC-MS/MS | Not Specified | 0.03 µmol/L | 0.03 - 100 µmol/L | 3-5% (within-day & between-day) | usercontent.one |

| UPLC-MS/MS | Antler Velvet | 20 ng/g (as LOQ) | 20 - 3500 ng/mL | 3.08% (intra-day), 3.53% (inter-day) | mdpi.com, nih.gov |

| HPLC-MS/MS | Various Foods | 1.0 - 5.0 µg/kg | 0.5 - 400 µg/L | Not Specified | mdpi.com |

| UPLC-MS/MS | Chinese Medicine Injections | 0.41 ng/mL | 0.078 - 640 ng/mL | Not Specified | researchgate.net |

| UHPLC-QqQ-MS/MS | Baked and Fried Foods | 1.52 - 1.91 µg/kg | 0.25 - 500 ng/mL | < 10% | acs.org |

This table provides a summary of performance data from various studies and is intended to be illustrative.

Detection Modes and Ion Pairs (e.g., Multiple Reaction Monitoring - MRM)

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the quantification of CEL, although it necessitates chemical derivatization to increase the volatility of the highly polar amino acid adduct. nih.govnih.gov This multi-step process involves converting the analyte into a less polar and more thermally stable compound suitable for gas-phase analysis.

A common derivatization strategy involves a two-step procedure: esterification followed by amidation. For instance, analytes in a dried urine sample can be esterified using 2 M HCl in methanol (B129727) and subsequently amidated with pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate. nih.gov This process creates methyl ester-pentafluoropropionyl (Me-PFP) derivatives. However, the analysis of CEL using this method can be complex. Studies have shown that under the strong acidic and thermal conditions of derivatization, Nε-Carboxyethyllysine can partially decompose at its Nε amine group, leading to the formation of lysine derivatives. nih.gov Despite this, specific derivatives of CEL, such as dimethyl ester-dipentafluoropropionyl derivatives, can be formed and detected. nih.gov

GC-MS analyses are typically performed with split-less injection and an oven-programmed separation. nih.gov For detection, mass spectrometers can be operated in various modes, including negative-ion chemical ionization (NICI) and positive-ion multiple reaction monitoring (MRM). nih.govusercontent.one The MRM mode, used in tandem mass spectrometry (GC-MS/MS), offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For example, a validated method for CEL analysis uses a precursor ion of 285.0 m/z and a product ion of 156.0 m/z. usercontent.one Isotope-labeled internal standards, such as deuterated CEL (CEL-d4), are often used to ensure accurate quantification by correcting for analyte loss during sample preparation and analysis. usercontent.one

Table 1: Example GC-MS/MS Parameters for this compound (CEL) Analysis

| Parameter | Value | Source |

|---|---|---|

| Instrument | Agilent 7010B GC/TQ and Agilent 8890 GC System | usercontent.one |

| Ionization Mode | Positive-ion Multiple Reaction Monitoring (MRM) | usercontent.one |

| Retention Time | 6.91 min | usercontent.one |

| Precursor Ion (m/z) | 285.0 | usercontent.one |

| Product Ion (m/z) | 156.0 | usercontent.one |

| Internal Standard Precursor Ion (m/z) | 289.0 (CEL-d4) | usercontent.one |

| Internal Standard Product Ion (m/z) | 160.0 (CEL-d4) | usercontent.one |

| Limit of Detection (LOD) | 0.03 µmol/L | usercontent.one |

| Within-day CV | 3-5 % | usercontent.one |

Immunochemical Assays

Immunochemical assays utilize the specific binding interaction between an antibody and its target antigen, in this case, CEL. These methods, particularly ELISA, are widely used for screening and quantifying CEL in biological samples due to their high throughput and sensitivity.

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For CEL, both competitive and sandwich ELISA formats are available.

A competitive ELISA is a common method for quantifying CEL in samples like plasma, serum, and cell lysates. archivesofmedicalscience.comabcam.com In this format, a microplate is pre-coated with CEL-protein conjugates. The sample containing an unknown amount of CEL is added to the wells along with a fixed amount of a specific anti-CEL antibody. The free CEL in the sample competes with the coated CEL for binding to the antibody. After an incubation period, unbound components are washed away, and a secondary antibody conjugated to an enzyme (like Horseradish Peroxidase, HRP) is added. This secondary antibody binds to the primary antibody that is now bound to the well. Following another wash step, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of CEL in the original sample. archivesofmedicalscience.com This is because a higher concentration of CEL in the sample results in less antibody binding to the plate, leading to a weaker signal. These assays can detect CEL in a range of approximately 0.1 to 25 µg/mL. abcam.com

A sandwich ELISA employs two antibodies that bind to different epitopes on the target antigen. The microplate wells are coated with a capture antibody specific for CEL. mybiosource.com Samples and standards are added, and any CEL present is bound by the immobilized antibody. After washing, a biotin-conjugated detection antibody, also specific for CEL, is added, creating a "sandwich" with the CEL molecule in the middle. Avidin-conjugated HRP is then added, which binds to the biotin (B1667282) on the detection antibody. A substrate solution is then used to generate a color signal that is directly proportional to the amount of CEL in the sample. mybiosource.com

Table 2: Performance Characteristics of a Commercial CEL ELISA Kit

| Parameter | Description | Value | Source |

|---|---|---|---|

| Assay Type | Sandwich ELISA | This assay employs a quantitative sandwich enzyme immunoassay technique. | mybiosource.com |

| Sample Types | Serum, plasma, urine | The kit is suitable for use with these undiluted body fluids. | mybiosource.com |

| Detection Range | 0.312 - 20 nmol/ml | The theoretical kit detection range for human CEL. | mybiosource.com |

| Intra-assay CV | <8% | Precision within an assay, tested with three samples of known concentration on one plate twenty times. | mybiosource.com |

| Inter-assay CV | <10% | Precision between assays, tested with three samples of known concentration in twenty assays. | mybiosource.com |

The reliability of any immunochemical assay hinges on the specificity of the antibody used. Specificity refers to the ability of an antibody to bind exclusively to its target antigen (CEL) without binding to other, structurally similar molecules. lumenlearning.com Cross-reactivity occurs when an antibody binds to antigens other than the one it was raised against, which can lead to false-positive results. lumenlearning.com

Monoclonal antibodies (mAbs) are generally preferred for quantitative assays because they are produced from a single B-cell clone and recognize a single epitope, ensuring high specificity and batch-to-batch consistency. ptglab.com Polyclonal antibodies, in contrast, are a mixture of antibodies that recognize multiple epitopes on the same antigen, which can increase the likelihood of cross-reactivity. ptglab.com

Research has focused on developing highly specific monoclonal antibodies for CEL detection. For example, a specific anti-CEL monoclonal antibody, designated CEL-SP, has been shown to react significantly with human serum albumin modified with methylglyoxal (B44143) (a precursor of CEL) but not with albumin modified by other dicarbonyls like glyoxal (B1671930) or 3-deoxyglucosone (B13542). researchgate.net Furthermore, competitive ELISA results demonstrated that this antibody does not cross-react with structurally similar advanced glycation end-products such as Nε-(Carboxymethyl)lysine (CML), carboxymethylarginine, or S-carboxymethylcysteine. researchgate.net This high degree of specificity indicates the antibody can distinguish the single methyl group difference between the carboxyethyl group of CEL and the carboxymethyl group of CML, making it a valuable tool for specific CEL quantification. researchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA) Techniques

Sample Preparation Techniques for CEL Analysis

Before CEL can be analyzed by either mass spectrometry or immunochemical methods, it typically must be liberated from the protein backbone. This is achieved through hydrolysis. The choice of hydrolysis method and subsequent cleanup is critical for accurate and reproducible results.

Protein hydrolysis is the process of breaking the peptide bonds that link amino acids in a protein. For the analysis of CEL, which is a modification of a lysine residue, this step is essential to release the free CEL amino acid adduct.

Acid hydrolysis is the most common and straightforward method for this purpose. mdpi.com The standard procedure involves incubating the protein sample in 6 N hydrochloric acid (HCl) at a high temperature (100–110 °C) for an extended period, typically 18 to 24 hours. mdpi.comfrontiersin.orgresearchgate.net This harsh treatment effectively cleaves all peptide bonds, resulting in a mixture of free amino acids and amino acid adducts. The reliability, reproducibility, and quantitative nature of acid hydrolysis make it a frequently used technique for preparing samples for the quantification of CEL and other advanced glycation end-products in both food and biological matrices. nih.govmdpi.com In some protocols, a reduction step using sodium borohydride (B1222165) is performed prior to hydrolysis to stabilize the Schiff base intermediates. frontiersin.org After hydrolysis, the sample is typically dried to remove the acid (e.g., in a vacuum oven) before being redissolved for analysis. frontiersin.org

While effective, a potential drawback of acid hydrolysis is that it can lead to the degradation of certain amino acids, though CEL is relatively stable under these conditions. nih.gov For some applications, particularly when analyzing a broader range of glycation adducts, enzymatic hydrolysis may be preferred as it uses milder conditions. mdpi.com

To accommodate the large number of samples often encountered in clinical or epidemiological research, high-throughput sample preparation protocols are essential. These methods aim to automate and miniaturize the sample preparation steps, reducing manual labor, reagent consumption, and processing time. researchgate.netrsc.org

One approach adapts standard proteomics workflows, such as the Filter-Aided Sample Preparation (FASP) method, to a 96-well plate format. researchgate.net This allows for the parallel processing of up to 96 samples. The entire workflow, including cell lysis, buffer exchange, protein denaturation, reduction, alkylation, and proteolytic digestion (or, for CEL, acid hydrolysis), can be performed within the filter plate. researchgate.net These plates contain molecular weight cut-off (MWCO) filters that allow for the easy removal of reagents and buffers through centrifugation, while retaining the proteins. researchgate.net

For CEL analysis, a high-throughput workflow could involve:

Plating cell lysates or plasma samples into a 96-well filter plate.

Performing protein precipitation and washing steps to remove interfering small molecules.

Conducting on-filter acid hydrolysis by adding 6 N HCl directly to each well and incubating the plate at the required temperature.

Neutralizing the acid and eluting the hydrolyzed amino acids, including CEL, from the filter plate.

Directly analyzing the eluted samples using an autosampler coupled to an LC-MS/MS system.

Protein Hydrolysis Methods (e.g., Acid Hydrolysis)

Comparative Analysis of CEL and Other Advanced Glycation End-products (e.g., CML) in Quantification Studies

The quantification of Nε-(Carboxyethyl)lysine (CEL) in research is frequently performed alongside the analysis of other significant advanced glycation end-products (AGEs), most notably Nε-(Carboxymethyl)lysine (CML). CML is a structural homolog of CEL, differing only by a single methyl group, and is formed from the reaction of glyoxal with lysine, whereas CEL is derived from methylglyoxal and lysine. archivesofmedicalscience.commdpi.com This structural similarity presents a significant challenge for analytical methodologies, requiring robust techniques capable of accurately differentiating and quantifying these two compounds. The comparative analysis of CEL and CML is crucial for understanding the distinct formation pathways and pathological implications of different AGEs.

The primary analytical methods employed for the simultaneous quantification of CEL and CML include mass spectrometry-based techniques and immunoassays. mdpi.comresearchgate.netresearchgate.net

Mass Spectrometry-Based Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the accurate and simultaneous quantification of CEL and CML in various biological and food matrices. mdpi.com This method offers high sensitivity and specificity, enabling the differentiation of the two structurally similar compounds. researchgate.net Variants such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) provide even faster analysis times. researchgate.netnih.gov

Key features of LC-MS/MS and UPLC-MS/MS methods include:

High Sensitivity and Specificity : These methods can achieve low limits of detection (LOD) and quantification (LOQ). For example, one UPLC-MS/MS method reported an LOD of 0.01 µM/L and an LOQ of 0.02 µM/L for both CEL and CML in blood samples. nih.gov Another study achieved detection limits of 3.6 ng/mL for CML and 1.9 ng/mL for CEL in mutton. mdpi.comsemanticscholar.org

Sample Preparation : Analysis typically requires hydrolysis of the protein-bound AGEs, often using 6 M hydrochloric acid. mdpi.com Solid-phase extraction (SPE) is commonly used for sample cleanup and purification. researchgate.net

Challenges : A significant challenge is the potential for matrix effects and ion suppression, which can interfere with accurate quantification. mdpi.comsemanticscholar.org To overcome this, stable-isotope-dilution is a frequently employed strategy, where isotopically labeled internal standards for both CEL and CML are used to ensure accuracy. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another technique used for CEL and CML analysis. researchgate.netmdpi.com However, it generally requires a derivatization step to make the analytes volatile, which can be a cumbersome process and potentially reduce sensitivity compared to modern LC-MS/MS methods. researchgate.netnih.gov

Immunoassays

Enzyme-linked immunosorbent assays (ELISAs) offer a high-throughput and relatively rapid method for quantifying CEL and CML. mdpi.com These assays use antibodies specific to each compound. archivesofmedicalscience.commdpi.com Competitive ELISA formats are common, where CEL or CML in the sample competes with a coated CEL or CML conjugate for binding to a specific primary antibody. archivesofmedicalscience.comcellbiolabs.com

Key features of ELISA methods include:

Specificity : The accuracy of ELISAs is highly dependent on the specificity of the antibodies used. Some commercially available kits are designed to have no cross-reactivity with the other compound; for instance, a CEL ELISA kit may not cross-react with CML protein adducts. cellbiolabs.com

Sensitivity : The sensitivity of ELISA kits can vary. One study reported an assay sensitivity of 0.1 μg/mL for CEL and 2.25 ng/mL for CML. archivesofmedicalscience.commdpi.com

Challenges : ELISA results can be affected by matrix effects from the biological sample, which can lead to inaccuracies. researchgate.net

Comparative Research Findings

Numerous studies have utilized these methodologies to compare CEL and CML levels in various contexts.

In Human Health and Disease : In a study on multiple sclerosis patients, serum CML concentrations were found to be significantly higher compared to healthy controls, while the increase in CEL was not statistically significant. archivesofmedicalscience.com This suggests that the pathways leading to CML formation may be more intensely activated in this disease state. archivesofmedicalscience.com Interestingly, a positive correlation between CML and CEL concentrations was observed in healthy individuals, but not in MS patients, indicating a potential disruption in the relationship between their formation pathways during the disease process. archivesofmedicalscience.com

In Food Science : The analysis of infant formulas using LC-MS/MS revealed the presence of both CEL and CML, with liquid formulas containing significantly more CML than powdered versions. mdpi.com In thermally processed foods, CML is often identified as the most abundant AGE. mdpi.com A UPLC-MS/MS analysis of antler velvet subjected to different processing methods found CML contents to be substantially higher than CEL contents across all samples. mdpi.com

The following data tables summarize the performance of different analytical methods and the comparative concentrations of CEL and CML found in selected research studies.

Table 1: Comparison of Analytical Methodologies for CEL and CML Quantification

| Methodology | Principle | Advantages | Disadvantages | Typical Sensitivity | Citations |

|---|---|---|---|---|---|

| LC-MS/MS & UPLC-MS/MS | Chromatographic separation followed by mass-based detection and quantification. | High specificity and sensitivity; considered the "gold standard"; allows simultaneous analysis. | Can be expensive; susceptible to matrix effects and ion suppression. | LOD: 0.01 µM/L (Plasma); 1.9-3.6 ng/mL (Meat) | mdpi.commdpi.comresearchgate.netnih.govsemanticscholar.org |

| GC-MS | Gas chromatographic separation of volatile derivatives followed by mass-based detection. | High resolving power. | Requires cumbersome and potentially sensitivity-reducing derivatization steps. | LOD: 0.1 µmol/L (Urine) | researchgate.netmdpi.com |

| ELISA | Immunoassay based on specific antibody-antigen binding. | High throughput, rapid, and relatively simple to perform. | Accuracy depends on antibody specificity; prone to matrix effects. | Sensitivity: 0.1 µg/mL for CEL, 2.25 ng/mL for CML (Serum) | mdpi.comresearchgate.netarchivesofmedicalscience.commdpi.com |

Table 2: Selected Research Findings on CEL and CML Concentrations

| Study Focus | Sample Matrix | Analytical Method | Key Comparative Findings | Citations |

|---|---|---|---|---|

| Multiple Sclerosis | Human Serum | ELISA | CML was significantly higher in MS patients vs. controls. CEL was higher but not statistically significant. CML and CEL levels correlated in controls but not in patients. | archivesofmedicalscience.com |

| Infant Formulas | Infant Formula (Liquid & Powder) | LC-MS/MS | Both AGEs were detected. Liquid formulas contained significantly more CML than powdered versions. Mean CEL concentration was ~120 mg/kg protein. | mdpi.com |

| Antler Velvet Processing | Antler Velvet | UPLC-MS/MS | CML content (75-571 µg/g protein) was consistently and significantly higher than CEL content (0-36 µg/g protein) across various processing methods. | mdpi.com |

| Blood Sample Processing | Human Plasma/Serum | UPLC-MS/MS | No significant difference in CEL or CML levels was found between different blood collection tubes, storage times, or temperatures, indicating robustness in pre-analytical handling. | nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Nε-(Carboxyethyl)lysine | CEL |

| Nε-(Carboxymethyl)lysine | CML |

| Glyoxal | GO |

Chemical Synthesis and Biological Fate of Carboxyethyllysine

Chemical Synthesis of Nε-(1-Carboxyethyl)lysine

Nε-(1-Carboxyethyl)lysine (CEL) is an advanced glycation end product (AGE) that is formed through the reaction of methylglyoxal (B44143) with lysine (B10760008) residues in proteins. caymanchem.com The synthesis of CEL is crucial for research into its biological effects and its role in various diseases.

Synthetic Pathways and Precursors

A key method for synthesizing Nε-(1-Carboxyethyl)lysine involves the reductive condensation of a protected lysine derivative with pyruvic acid. One specific pathway utilizes Nα-(benzyloxycarbonyl)lysine methyl ester hydrochloride as the lysine precursor, which reacts with sodium pyruvate. This reaction is a foundational method for producing CEL for research purposes. nih.govasm.org The process involves the formation of a Schiff base between the ε-amino group of the lysine derivative and the keto group of pyruvate, which is then reduced to form the stable carboxyethyl-lysine linkage.

Another approach to synthesizing lysine derivatives involves using Nα-Boc-Nε-Cbz-L-lysine, which can be converted to its methyl ester form. prepchem.com This highlights the use of protecting groups to selectively direct the reaction to the desired amino group. The choice of protecting groups is critical for achieving high yields and purity of the final product. For instance, utilizing a buffer system of sodium carbonate and sodium bicarbonate can selectively deprotect the α-amino group of lysine methyl ester hydrochloride, allowing for specific reactions at that site. google.com

The reaction of free L-lysine with methylglyoxal in a phosphate (B84403) buffer has also been studied to understand the formation of CEL. nih.gov These studies provide insight into the fundamental chemical reactions that lead to the generation of CEL in biological systems and in food processing. mdpi.comnih.gov

Determination of Stereochemical Structure

The synthesis of Nε-(1-Carboxyethyl)lysine can result in the formation of diastereomers due to the creation of a new chiral center at the carboxyethyl group. The determination of the stereochemical structure of these diastereomers is essential for understanding their specific biological activities.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful tool for elucidating the structure of synthesized CEL. nih.govresearchgate.net For example, ¹H NMR can reveal the presence of the lysine backbone and the coupled methyl-methine unit of the carboxyethyl group. nih.gov ¹³C NMR spectroscopy can confirm the number of carbon atoms and their chemical environments, which helps to definitively identify the compound as Nε-(1-Carboxyethyl)lysine. nih.govresearchgate.net